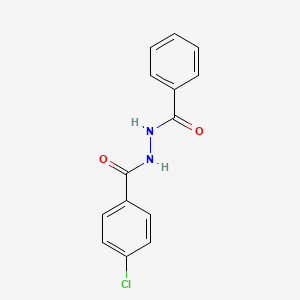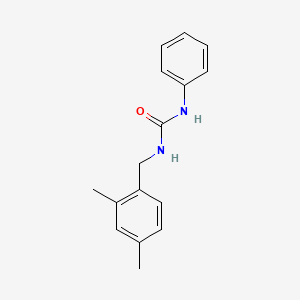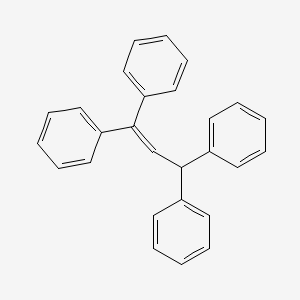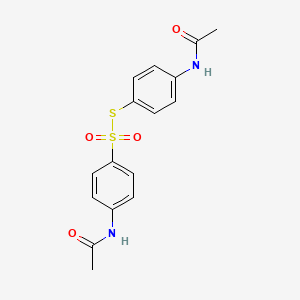
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate is a chemical compound with the molecular formula C16H16N2O4S2 and a molecular weight of 364.445 g/mol . This compound is known for its unique structure, which includes both acetylamino and benzenesulfonothioate groups. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-acetylaminophenol in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The acetylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonyl chloride
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonamide
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonic acid
Uniqueness
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
1241-00-5 |
|---|---|
Formule moléculaire |
C16H16N2O4S2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[4-(4-acetamidophenyl)sulfonylsulfanylphenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4S2/c1-11(19)17-13-3-7-15(8-4-13)23-24(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
JAHDWOJBMXXCEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


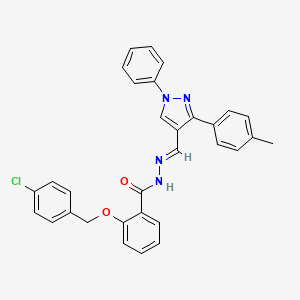
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
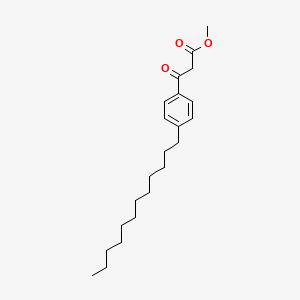
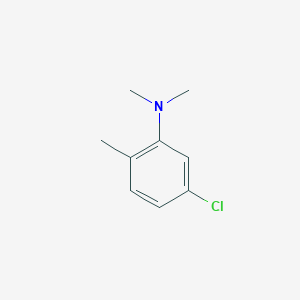
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
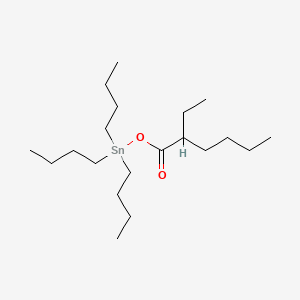

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
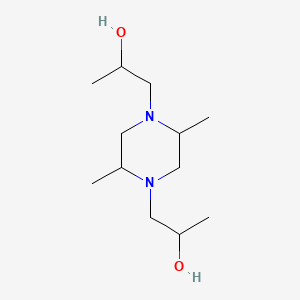
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
